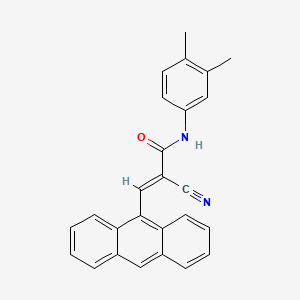![molecular formula C19H20ClN3O3 B11546978 (3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11546978.png)
(3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylphenoxy group, and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-[(2-methylphenoxy)acetyl]hydrazine: The 2-(2-methylphenoxy)acetic acid is then reacted with hydrazine hydrate to form the hydrazide.
Condensation with 4-chlorobenzaldehyde: The hydrazide is then condensed with 4-chlorobenzaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism of action of (3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- (3E)-N-(4-fluorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- (3E)-N-(4-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
Uniqueness
(3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its brominated, fluorinated, or methylated analogs, which may have different biological activities and chemical properties.
Propiedades
Fórmula molecular |
C19H20ClN3O3 |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
(3E)-N-(4-chlorophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-5-3-4-6-17(13)26-12-19(25)23-22-14(2)11-18(24)21-16-9-7-15(20)8-10-16/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ |
Clave InChI |
UKQZKEZZVMBWKJ-HYARGMPZSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11546902.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546903.png)
![2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)

![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546919.png)
![2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546923.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11546927.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B11546940.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B11546941.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11546950.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11546954.png)
![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546962.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546973.png)